

Spectroscopic Properties of 5,15-Diphenylporphyrin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,15-Diphenylporphyrin

Cat. No.: B1663767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of **5,15-Diphenylporphyrin** (DPP), a key synthetic porphyrin derivative. This document details the characteristic spectral features, presents quantitative data in a structured format, and outlines the experimental protocols for its analysis. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in fields such as drug development, materials science, and photodynamic therapy.

Introduction to 5,15-Diphenylporphyrin

5,15-Diphenylporphyrin (DPP) is a synthetic porphyrin that is notable for its stability and solubility in a range of organic solvents.[1] Its structure, featuring two phenyl groups at the meso positions, provides a unique platform for further chemical modifications and studies.[2] Understanding its spectroscopic properties is fundamental to its application and characterization.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of **5,15-Diphenylporphyrin**, like other porphyrins, is characterized by an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region.[3][4][5] These bands arise from π - π^* electronic transitions within the porphyrin macrocycle.[6]

Table 1: UV-Visible Absorption Data for **5,15-Diphenylporphyrin**

Band	Wavelength (λ_{max} , nm)	Molar Extinction Coefficient (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Solvent
Soret (B)	~410 - 420	> 200,000	CH_2Cl_2 or CHCl_3
Q(IV)	~515	~15,000	CH_2Cl_2 or CHCl_3
Q(III)	~550	~8,000	CH_2Cl_2 or CHCl_3
Q(II)	~590	~5,000	CH_2Cl_2 or CHCl_3
Q(I)	~645	~3,000	CH_2Cl_2 or CHCl_3

Note: The exact λ_{max} and ϵ values can vary slightly depending on the solvent and concentration.

Experimental Protocol: UV-Visible Spectroscopy

- **Sample Preparation:** Prepare a stock solution of **5,15-Diphenylporphyrin** in a suitable solvent such as dichloromethane (CH_2Cl_2) or chloroform (CHCl_3).^[4] From the stock solution, prepare a dilute solution with a concentration typically in the range of 10^{-6} M to ensure the absorbance values fall within the linear range of the spectrophotometer.^{[4][7]}
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.^[4]
- **Measurement:** Record the absorption spectrum over a wavelength range of approximately 350 nm to 700 nm using a 1 cm path length quartz cuvette.^[4] Use the pure solvent as a reference.
- **Data Analysis:** Identify the λ_{max} for the Soret and Q bands. The molar extinction coefficient (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon c l$), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

UV-Visible Spectroscopy Experimental Workflow

Fluorescence Spectroscopy

5,15-Diphenylporphyrin exhibits characteristic fluorescence emission in the red region of the electromagnetic spectrum upon excitation at a wavelength corresponding to its absorption bands, typically the Soret band.^{[8][9]} The fluorescence properties, including the emission maxima and quantum yield, are sensitive to the molecular environment.^[10]

Table 2: Fluorescence Emission Data for **5,15-Diphenylporphyrin**

Excitation Wavelength (nm)	Emission Maxima (λ_{em} , nm)	Solvent
~418	~650 and ~715	CH ₂ Cl ₂ or CHCl ₃

Note: The emission spectrum of DPP typically shows two main bands. The relative intensities of these bands can be influenced by the solvent and other environmental factors.

Experimental Protocol: Fluorescence Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **5,15-Diphenylporphyrin** in a suitable solvent (e.g., CH₂Cl₂). The concentration should be low enough to avoid self-quenching effects (typically around 10^{-7} M).
- **Instrumentation:** Use a spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector.
- **Measurement:** Set the excitation wavelength to the Soret band maximum (around 418 nm). Record the emission spectrum from approximately 600 nm to 800 nm.
- **Data Analysis:** Identify the wavelengths of the emission maxima. For quantum yield measurements, a standard fluorophore with a known quantum yield is typically used for comparison.

Fluorescence Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of porphyrins. The unique ring current effect of the porphyrin macrocycle results in a large dispersion of proton chemical

shifts.[11][12] The inner NH protons are strongly shielded and appear upfield (at negative ppm values), while the peripheral meso and β -pyrrolic protons are deshielded and resonate downfield.[11]

Table 3: ^1H NMR Chemical Shift Data for **5,15-Diphenylporphyrin** (in CDCl_3)

Proton Type	Chemical Shift (δ , ppm)	Multiplicity	Integration
NH (inner)	~ -2.8	s	2H
β -pyrrolic	~ 8.8	d	4H
β -pyrrolic	~ 9.2	d	4H
meso-H	~ 10.2	s	2H
Phenyl (ortho)	~ 8.2	d	4H
Phenyl (meta, para)	~ 7.7	m	6H

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary slightly based on solvent and concentration.

^{13}C NMR spectroscopy provides further structural information. The large number of carbons in the porphyrin macrocycle and the phenyl substituents result in a complex spectrum.

Table 4: Representative ^{13}C NMR Chemical Shift Ranges for **5,15-Diphenylporphyrin** (in CDCl_3)

Carbon Type	Chemical Shift (δ , ppm)
meso-C (unsubstituted)	~105
meso-C (phenyl-substituted)	~120
α -pyrrolic	~145
β -pyrrolic	~130
Phenyl	~127 - 142

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5,15-Diphenylporphyrin** in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3), in an NMR tube. [\[13\]](#)
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Measurement: Acquire the ^1H NMR spectrum. For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
- Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the proton signals and assign the resonances based on their chemical shifts, multiplicities, and integration values.

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing its vibrational modes. For **5,15-Diphenylporphyrin**, key vibrational bands include N-H stretches, C-H stretches of the aromatic rings, and various C-C and C-N stretching and bending modes of the porphyrin macrocycle.[\[6\]](#)[\[14\]](#)[\[15\]](#)

Table 5: Key Infrared Absorption Bands for **5,15-Diphenylporphyrin**

Wavenumber (cm^{-1})	Vibrational Mode
~3315	N-H stretch
~3050 - 3020	Aromatic C-H stretch
~1595	Phenyl C=C stretch
~1470	Pyrrole C=C stretch
~965	N-H bend (out-of-plane)
~800	Aromatic C-H bend (out-of-plane)

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet by grinding a small amount of **5,15-Diphenylporphyrin** with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto an IR-transparent window.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Measurement:** Record the infrared spectrum, typically over the range of 4000 to 400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Conclusion

The spectroscopic properties of **5,15-Diphenylporphyrin** are well-defined and provide a robust basis for its identification, characterization, and the study of its interactions. The distinct features in its UV-Vis, fluorescence, NMR, and IR spectra, governed by its unique electronic and molecular structure, make it a versatile molecule for a wide range of scientific applications. The experimental protocols outlined in this guide provide a standardized approach to obtaining high-quality spectroscopic data for this important porphyrin derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5,15-diphenylporphine | [frontierspecialtychemicals.com]
- 3. secjhuapl.edu [secjhuapl.edu]

- 4. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciencedirect.com]
- 5. [PDF] The Use of Spectrophotometry UV-Vis for the Study of Porphyrins | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Row Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciencedirect.com]
- 8. Fluorescence properties of the dicationic porphyrin 5,15-DiMPyP orderly aggregated along DNA surface - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Fluorescence properties of the dicationic porphyrin 5,15-DiMPyP orderly aggregated along DNA surface - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Infrared spectroscopy of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Properties of 5,15-Diphenylporphyrin: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663767#spectroscopic-properties-of-5-15-diphenylporphyrin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com